molecular formula C16H13N3O4S2 B2620454 Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 852175-29-2

Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2620454
CAS No.: 852175-29-2
M. Wt: 375.42
InChI Key: JLQJBEQMWCIFER-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetamido bridge to a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

methyl 4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-22-15(21)10-4-6-11(7-5-10)17-13(20)9-25-16-19-18-14(23-16)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQJBEQMWCIFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties. Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens. The compound demonstrated significant antibacterial activity, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the oxadiazole ring, known for its ability to interact with biological targets involved in cancer progression. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

Several case studies have documented the compound's biological effects:

  • A study on its antibacterial properties revealed that it had lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics against resistant strains of bacteria.
  • Another investigation into its cytotoxic effects showed that at concentrations above 10 µM, it significantly reduced cell viability in various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Structure-Activity Relationship Studies

Further research is needed to explore the structure-activity relationship (SAR) of this compound to optimize its biological activity and reduce toxicity. Modifications to the thiophene and oxadiazole components may yield derivatives with enhanced efficacy.

Clinical Trials

Given its promising biological activities, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential for treating infections and cancer.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can form stable complexes with proteins, altering their function and activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares core features with several analogs, differing primarily in substituents on the oxadiazole or benzoate moieties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Heterocycle Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate (Target) Oxadiazole Thiophen-2-yl C₁₆H₁₃N₃O₄S₂* ~403.42† Not reported
Ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate (Compound A24) Oxadiazole Pyridin-4-yl C₂₀H₁₈N₄O₄S 410.45 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole Thiazole-methyl C₁₆H₁₇N₅O₂S₂ 375.47 162–164
Methyl 4,5-dimethoxy-2-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate Triazole Thiophen-2-yl C₂₁H₂₂N₄O₅S₂ 474.56 Not reported

*Calculated molecular formula based on structural similarity.
†Calculated molecular weight using standard atomic masses.

Key Observations:
  • Heterocycle Diversity : The target compound’s oxadiazole core contrasts with triazole derivatives (e.g., ), which may alter electronic properties and biological interactions .

Analytical Techniques :

  • FT-IR, ¹H-NMR, and mass spectrometry (EI-MS or ESI-MS) are standard for confirming structures of related compounds .
  • Melting points for analogs range from 134–178°C (), suggesting the target compound may exhibit similar thermal stability .

Biological Activity

Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Oxadiazole ring : Known for its diverse pharmacological properties.
  • Thiophene moiety : Often enhances lipophilicity and biological interactions.
  • Acetamido group : May influence the compound's binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways essential for cell survival.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : The presence of the oxadiazole ring can lead to increased ROS production, which may induce apoptosis in cancer cells.

Biological Activity and Therapeutic Potential

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Anticancer Properties

Preliminary research shows that this compound has cytotoxic effects on various cancer cell lines. The compound induces apoptosis through ROS generation and the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.

Case Studies and Research Findings

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Exhibited anti-inflammatory effects by reducing TNF-alpha levels in vitro.

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate?

The synthesis typically involves multi-step reactions:

Heterocycle Formation : The 1,3,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfanyl Acetamide Linkage : A nucleophilic substitution reaction couples the oxadiazole-thiol group to a bromoacetamide intermediate. Ethanol or DMF is often used as the solvent, with reflux conditions .

Esterification : The final benzoate ester is formed by reacting the carboxylic acid precursor with methanol in the presence of an acid catalyst (e.g., H₂SO₄) .
Key Validation : Monitor reaction progress using TLC (e.g., chloroform:methanol 7:3) and confirm structures via ¹H NMR and mass spectrometry .

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed?

Regioselectivity in 1,3,4-oxadiazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups on the starting hydrazide (e.g., thiophen-2-yl) favor cyclization at the desired position .
  • Catalytic Optimization : Using ionic liquids or microwave-assisted synthesis improves yield and selectivity by reducing side reactions .
  • Computational Pre-screening : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states, guiding experimental design .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and benzoate ester (δ 3.9 ppm for OCH₃) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the sulfanyl-acetamide bridge .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands at ~1550 cm⁻¹) .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antibacterial tests per CLSI guidelines) and use reference compounds (e.g., ciprofloxacin) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability in cell-based assays .
  • SAR Analysis : Compare substituent effects (e.g., thiophene vs. phenyl on oxadiazole) using molecular docking to identify critical binding interactions .

Basic: What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) to evaluate conformational stability of the sulfanyl-acetamide linker .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • LogP Modulation : Introduce polar groups (e.g., -OH or -NH₂) to the benzoate moiety to balance lipophilicity and aqueous solubility .
  • Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) and design prodrugs .
  • Toxicity Profiling : Use zebrafish or 3D cell models to assess hepatotoxicity and neurotoxicity early in development .

Basic: How is the compound’s purity validated before biological testing?

  • HPLC : Use a C18 column (acetonitrile:water gradient) with UV detection at 254 nm; aim for ≥95% purity .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point : Consistent mp (±2°C) across batches confirms crystallinity and absence of polymorphs .

Advanced: How can QSAR models guide structural modifications for enhanced activity?

  • Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation and external test sets to ensure robustness (R² > 0.8) .
  • Application : Prioritize modifications (e.g., replacing thiophene with furan) predicted to improve binding affinity or reduce toxicity .

Basic: What are common degradation pathways under storage conditions?

  • Hydrolysis : The ester group is susceptible to moisture; store at −20°C under argon .
  • Oxidation : The thiophene ring may degrade upon prolonged light exposure; use amber vials .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform mix) to determine bond lengths and dihedral angles .
  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) influencing packing and stability .

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